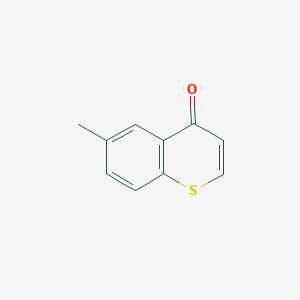

6-methyl-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylthiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFJYNRHUCIGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323179 | |

| Record name | 6-Methyl-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-31-9 | |

| Record name | NSC403298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 4h Thiochromen 4 One and Its Derivatives

Classical Approaches to Thiochromenone Ring Systems

Classical syntheses of thiochromenones primarily rely on condensation and cyclization reactions, often requiring strong acid catalysts and high temperatures. acs.orgthieme.de

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds involving an aromatic ring. sigmaaldrich.com In the synthesis of cyclic ketones, the intramolecular variant is particularly powerful. sigmaaldrich.comtandfonline.com This strategy is a cornerstone for constructing the thiochromenone skeleton. The typical pathway involves the cyclization of β-arylthiopropanoic acids in the presence of a strong acid catalyst. For the synthesis of 6-methyl-thiochroman-4-one, the precursor would be 3-(m-tolylthio)propanoic acid.

The reaction is generally promoted by potent dehydrating agents and Lewis acids such as polyphosphoric acid (PPA) or fuming sulfuric acid, which facilitate the electrophilic attack of the acyl group onto the electron-rich aromatic ring to form the six-membered heterocyclic ring. tandfonline.comresearchgate.net The resulting thiochroman-4-one (B147511) can then be dehydrogenated to the corresponding thiochromen-4-one.

A more direct, one-pot approach to thiochromenones involves the Friedel-Crafts acylation of alkynes with appropriately substituted benzoyl chlorides. organic-chemistry.orgcolab.ws This method's efficiency stems from the ready availability of the starting materials and its operational simplicity. organic-chemistry.org

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Thiochromenone Synthesis

| Precursor | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| β-Arylthiopropanoic acids | Polyphosphoric Acid (PPA) / Fuming Sulfuric Acid | Thiochroman-4-ones | researchgate.net |

| Substituted Phenols / 4-chloro-acetoacetic acid ester | Vilsmeier Reagent, then Polyphosphoric Acid (PPA) | Polycyclic-fused quinolinones | tandfonline.com |

A widely employed classical method for synthesizing the 4H-thiochromen-4-one scaffold is the acid-catalyzed condensation of thiophenols with β-ketoesters. scirp.orgscispace.com To produce 6-methyl-4H-thiochromen-4-one, the reaction would involve the condensation of 3-methylthiophenol with an appropriate β-ketoester, such as ethyl benzoylacetate, in the presence of a condensing agent like polyphosphoric acid. scirp.orgnih.gov While this is a common route, the reported yields are often in the low to moderate range. scirp.orgscispace.com

Variations of this approach have been developed to improve efficiency and versatility. For instance, a multi-component reaction strategy combining 3-methyl-thiophenol, an aldehyde, and malononitrile (B47326) in the presence of a base like piperidine (B6355638) can yield highly functionalized 2-amino-4-aryl-6-methyl-4H-thiochromene-3-carbonitriles. scirp.orgscispace.com These intermediates serve as versatile precursors for more complex heterocyclic systems. scirp.orgscispace.com

Table 2: Condensation Reactions for Thiochromenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Thiophenols | Ethyl benzoylacetates | Polyphosphoric Acid (PPA) | 4H-1-Benzothiopyran-4-ones | scirp.orgscispace.com |

| 3-Methyl-thiophenol | Aldehydes, Malononitrile | Ethanol/Piperidine | 2-Amino-4-(4-aryl)-6-methyl-4H-thiochromeno-3-carbonitrile | scirp.org |

The cyclization of aromatic thioesters provides another classical route to the thiochromenone core. A notable example is the cyclization of ethyl β-(arylthio)cinnamates. These precursors are typically synthesized via a Michael addition of a thiophenol to an ethyl phenylpropiolate. scirp.orgscispace.com The subsequent ring closure is induced by reagents such as stannic chloride or a combination of phosphorus pentoxide and methanesulfonic acid to yield 2-phenyl-4H-1-benzothiopyran-4-ones. scirp.orgscispace.com

A related strategy involves the intramolecular Wittig cyclization of acylphosphoranes, which are generated from S-aroyl derivatives of thiosalicylic acid. scirp.org However, this method can be complicated by difficulties in separating the product from reaction byproducts. scirp.org

Condensation Reactions Involving Thiophenols

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have introduced more efficient and selective methods for constructing the thiochromenone ring system, with a significant emphasis on transition-metal catalysis. acs.orgthieme.de

Transition-metal catalysis offers powerful tools for forming complex molecules under mild conditions with high atom economy. acs.org Both nickel and palladium have been successfully employed in the synthesis of thiochromenones. acs.orgthieme.de

Palladium-catalyzed reactions have proven particularly effective for the synthesis of thiochromenones. One innovative approach is a four-component carbonylative reaction that brings together an aryl iodide, an alkyne, a sulfur source, and a source of carbon monoxide. researchgate.netnih.gov A key development in this area was the use of paraffin (B1166041) wax-encapsulated sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), which acts as a reagent capsule. researchgate.netnih.gov This technique prevents the poisoning of the palladium catalyst by the sulfur nucleophile, enabling a straightforward synthesis of valuable thiochromenone derivatives. researchgate.netnih.gov

Another flexible palladium-catalyzed carbonylative synthesis utilizes tert-butyl isocyanide as a convenient source of carbon monoxide. thieme-connect.com This method efficiently constructs thiochromenones in moderate to excellent yields from commercially available starting materials and is amenable to the creation of chemical libraries. thieme-connect.com The reaction proceeds by coupling components like an o-iodothiophenol derivative with an alkyne in the presence of the palladium catalyst and tert-butyl isocyanide. thieme-connect.com

Furthermore, a cross-coupling strategy has been developed for synthesizing 2-aryl-4H-thiochromen-4-one derivatives. nih.gov This reaction couples 2-sulfinyl-thiochromones with arylboronic acids, using a catalyst system composed of a Lewis acid and palladium(II) with XPhos as the optimal ligand. nih.gov This methodology provides a flexible route to a wide range of functionally substituted thioflavones. nih.gov The synthesis of 6-methyl-2-phenyl-4H-thiochromen-4-one was achieved in a 52% yield using this protocol. nih.gov

Table 3: Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives nih.gov

| Arylboronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 6-Methyl-2-phenyl-4H-thiochromen-4-one | 52% |

| 4-Methoxyphenylboronic acid | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 53% |

| 4-(Trifluoromethyl)phenylboronic acid | 2-Phenyl-6-(trifluoromethyl)-4H-thiochromen-4-one | 45% |

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequences

Organocatalytic Methodologies

Organocatalysis provides a metal-free alternative for the synthesis of thiochromenone-related structures, often proceeding with high efficiency and stereoselectivity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. rsc.org While direct NHC-catalyzed synthesis of this compound is not extensively detailed, NHCs are known to catalyze reactions that could be adapted for the synthesis of its precursors. chalmers.senih.gov For example, NHCs catalyze the intramolecular Stetter reaction, which could potentially be used to construct the thiochromenone core. researchgate.net NHC-catalyzed reactions are valued for their ability to operate under mild conditions and their tolerance of a wide range of functional groups. chalmers.se The catalytic cycle typically involves the formation of a Breslow intermediate from the reaction of the NHC with an aldehyde. nih.gov

L-proline, a naturally occurring amino acid, is an effective and environmentally benign organocatalyst for various cyclization reactions. rsc.org Its utility has been demonstrated in the synthesis of complex heterocyclic systems. rsc.org For example, proline can catalyze the synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde (B126680) derivatives. rsc.org The proposed mechanism involves the formation of an iminium ion, followed by a Mannich-type reaction and subsequent cyclization. rsc.org This approach highlights the potential of proline to facilitate the construction of thiochromene-containing scaffolds under mild reaction conditions. rsc.org

Amidines, particularly chiral amidines, have been employed as organocatalysts in asymmetric synthesis. rsc.org In the context of thiochromene synthesis, amidine-based catalysts have been shown to facilitate cascade cyclizations of cinnamic acid thioesters to generate thiochromenes with good yields and high enantioselectivity. rsc.org The amidine catalyst is believed to activate the substrate and control the stereochemical outcome of the reaction. rsc.org This methodology provides a valuable route to chiral thiochromene derivatives. rsc.org

Proline-Catalyzed Cyclizations

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and operational simplicity. frontiersin.org

For the synthesis of thiochromene derivatives, MCRs provide a powerful tool for rapid scaffold assembly. scispace.comscirp.org A notable example is the synthesis of 2-amino-4-aryl-6-methyl-4H-thiochromene-3-carbonitrile derivatives through a one-pot condensation of 3-methyl-thiophenol, various aldehydes, and malononitrile. scispace.comscirp.org This reaction proceeds efficiently in the presence of a base like piperidine. scispace.comscirp.org The resulting highly functionalized thiochromenes can then serve as versatile intermediates for the construction of more complex fused heterocyclic systems. scispace.comscirp.org The use of MCRs allows for the generation of diverse libraries of thiochromene derivatives by simply varying the starting components. mdpi.comrsc.org

Green Chemistry Approaches in Thiochromenone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiochromenones to develop more sustainable and environmentally benign protocols. nih.govnih.gov These approaches focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. Key strategies in the greener synthesis of these compounds include the use of alternative catalysts and reaction media.

Several greener methodologies have been developed, such as those employing iron catalysts for the chemoselective synthesis of related benzothiochromenes. rsc.org The use of D-glucosamine has also been explored to drive the sustainable synthesis of thiochromene-4-imines. rsc.org Additionally, reactions involving chalcones have been shown to improve atom economy, achieving high yields of up to 95%. rsc.org While expensive metal catalysts like gold and rhodium have proven effective, there is a growing emphasis on developing simpler reaction conditions that utilize more sustainable catalysts. rsc.org In 2023, a sustainable protocol for synthesizing sulfenyl thiochromenes was devised using thiols and thioaryl nones in the presence of visible light, which aimed to improve upon previous methods that required oxidants and excess solvents. rsc.org

The core principles of green chemistry that guide these synthetic efforts include:

Waste Prevention: Designing syntheses to minimize the generation of by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity to human health and the environment. nih.gov

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous when used. nih.gov

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. nih.gov

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps into a single operation without isolating intermediates. Several one-pot methods have been successfully developed for the synthesis of this compound and its derivatives.

A notable one-pot approach involves a nickel-catalyzed carbonylative reaction using aromatic sulfonyl chlorides and alkynes. rsc.orgacs.org This method utilizes the sulfonyl chloride as a sulfur source and proceeds via a 6-endo-dig cyclization pathway. rsc.org It has been shown to be effective for a range of substituted thiochromenones, although yields may be lower with certain sterically hindered substrates. rsc.org

Another efficient one-pot procedure involves the condensation of 2'-haloacetophenones with dithioesters in the presence of sodium hydride (NaH) in dimethylformamide (DMF). lookchem.com This method is operationally simple, scalable, and provides rapid access to substituted thiochromen-4-ones in moderate to good yields through an unusual intramolecular S-arylation. lookchem.com

In 2019, a one-pot synthesis was developed that reacts halogenated chalcones with xanthates. rsc.org A unique feature of this reaction is the in-situ generation of iodine, which facilitates the formation of a halogenated thiochromane intermediate that is then reduced to the final thiochromenone product. rsc.org This protocol is noteworthy for its use of a waste by-product (potassium iodide) to create a facile process with minimal waste. rsc.org

More recently, a one-pot Knoevenagel–Michael cascade reaction was developed to synthesize thiochromenes with a spirocyclic framework. rsc.org This reaction involves the condensation of a dehydrated ninhydrin (B49086) derivative with a thiol, followed by an addition reaction with a 1,3-dicarbonyl compound. rsc.org

The table below summarizes some of the key one-pot synthetic protocols for thiochromenone derivatives.

| Starting Materials | Reagents and Conditions | Key Features |

| Aromatic sulfonyl chlorides and alkynes | Nickel catalyst, carbonylative reaction | Uses sulfonyl chloride as a sulfur surrogate; proceeds via 6-endo-dig cyclization. rsc.orgacs.org |

| 2'-Haloacetophenones and dithioesters | NaH, DMF | Involves an unusual intramolecular S-arylation; operationally simple and scalable. lookchem.com |

| Halogenated chalcones and xanthates | In-situ generated iodine | Utilizes a waste by-product to minimize waste. rsc.org |

| Dehydrated ninhydrin, naphthalene (B1677914) thiol, and 1,3-dicarbonyl compounds | Knoevenagel–Michael cascade reaction | Produces thiochromenes with a spirocyclic framework. rsc.org |

Functionalization and Derivatization Strategies

The functionalization and derivatization of the this compound scaffold are crucial for modulating its physicochemical properties and biological activities. A variety of chemical transformations can be employed to introduce new functional groups and build more complex molecular architectures.

Oxidation of Sulfur Atoms to Sulfones

The oxidation of the sulfur atom in the thiochromenone ring to the corresponding sulfone is a common and important transformation. jchemrev.com Sulfones often exhibit distinct biological properties compared to their sulfide precursors. researchgate.net The oxidation of thioethers directly to sulfones is a straightforward and widely used method for their synthesis. jchemrev.com

A variety of oxidizing agents and conditions have been reported for the direct oxidation of sulfides to sulfones. jchemrev.com Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and other peroxy acids. researchgate.netorganic-chemistry.org The chemoselectivity of sulfide oxidation can often be controlled by the reaction conditions, such as temperature and the choice of oxidant, to favor either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For instance, using 30% hydrogen peroxide with a tantalum carbide catalyst can selectively produce sulfoxides, while a niobium carbide catalyst under similar conditions yields sulfones. organic-chemistry.org Another approach involves using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) for a metal-free oxidation of sulfides to sulfones. organic-chemistry.org

The resulting thiochromen-4-one-1,1-dioxides are valuable compounds in their own right and can serve as intermediates for further synthetic manipulations. researchgate.net

Dehydrogenation Reactions

Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule, typically to form a double bond or an aromatic ring. wikipedia.org In the context of thiochromenone chemistry, dehydrogenation can be used to convert thiochromanones (the saturated or partially saturated analogs) into the corresponding thiochromenones.

This transformation is often a key step in multi-step synthetic sequences. For example, a mechanistic study revealed that the formation of certain thiochromene derivatives involves a cyclopropane (B1198618) ring-opening followed by dehydrogenation at the C3–C4 position to form a diene. rsc.org Dehydrogenation processes can be carried out using a variety of reagents and conditions, often involving catalysts. wikipedia.orgtaylorfrancis.comroutledge.com In some cases, oxidative dehydrogenation is employed, where an oxidizing agent is used to accept the hydrogen atoms. wikipedia.org

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. mpg.descispace.com This strategy is highly valuable as it allows for the rapid diversification of a core scaffold, such as this compound, to generate a library of analogs for biological screening or materials science applications. scispace.comrsc.org

LSF reactions need to be highly selective and tolerant of various functional groups already present in the molecule. mpg.de For thiochromenones, LSF could involve, for example, the selective C-H functionalization of the aromatic ring or the derivatization of existing substituents. scispace.com The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for LSF. nih.gov For instance, a palladium-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids has been developed to synthesize 2-aryl-4H-thiochromen-4-one derivatives, demonstrating the potential for flexible and late-stage diversification of the thioflavone scaffold. nih.gov

Incorporation into Hybrid Scaffolds (e.g., Pyrimidine (B1678525) Nucleosides, Spiropyrrolidines)

To explore new chemical space and potentially discover novel biological activities, the this compound scaffold can be incorporated into hybrid molecules containing other pharmacophoric moieties.

Pyrimidine Nucleoside Hybrids: Pyrimidine nucleosides are a well-established class of compounds with significant antiviral and anticancer properties. rsc.orgnih.gov Creating hybrid molecules that combine a thiochromenone unit with a pyrimidine nucleoside could lead to compounds with unique biological profiles. The synthesis of such hybrids would typically involve coupling a suitably functionalized thiochromenone with a pyrimidine or a sugar moiety, followed by the formation of the nucleoside linkage. mdpi.com The thiochromenone part could be attached at various positions of the pyrimidine ring or the sugar.

Spiropyrrolidine Hybrids: Spirocyclic structures, particularly those containing a pyrrolidine (B122466) ring, are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. mdpi.comnih.gov The synthesis of spiro[thiochromenone-pyrrolidine] hybrids would involve reacting a thiochromenone derivative in a cycloaddition reaction. For example, a Knoevenagel–Michael cascade reaction has been used to create thiochromenes with a spirocyclic indene (B144670) framework. rsc.org Similar strategies could be adapted to generate spiropyrrolidines tethered to the thiochromenone core.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the 6-methyl-4H-thiochromen-4-one molecule. In a study involving a derivative, 6-methyl-2-phenyl-4H-thiochromen-4-one, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, showed distinct signals. nih.gov The methyl protons at the C-6 position appeared as a singlet at approximately 2.51 ppm. nih.gov The aromatic protons exhibited a complex pattern of signals in the downfield region, including a singlet at 8.36 ppm and multiplets between 7.47 and 7.72 ppm. nih.gov Another proton signal was observed as a singlet at 7.26 ppm. nih.gov

A separate analysis of 2-(3,5-Dichlorophenyl)-6-methyl-4H-thiochromen-4-one also identified the methyl group protons as a singlet at 2.51 ppm. nih.gov The aromatic protons displayed signals including a singlet at 8.36 ppm and multiplets in the range of 7.47 to 7.59 ppm, with an additional singlet at 7.18 ppm. nih.gov

| Derivative | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 6-methyl-2-phenyl-4H-thiochromen-4-one | -CH₃ | 2.51 | s | nih.gov |

| Ar-H | 8.37 (d, J = 1.9 Hz), 7.72–7.68 (m), 7.58 (d, J = 8.2 Hz), 7.53–7.49 (m), 7.47 (dd, J = 8.3, 2.0 Hz) | m | nih.gov | |

| Ar-H | 7.26 | s | nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For the derivative 6-methyl-2-phenyl-4H-thiochromen-4-one, the ¹³C NMR spectrum (at 100 MHz in CDCl₃) revealed the carbonyl carbon (C=O) at a characteristic downfield shift of 180.9 ppm. nih.gov The methyl carbon of the 6-methyl group was observed at 21.3 ppm. nih.gov The remaining aromatic and vinyl carbons appeared at various shifts including 153.1, 138.2, 136.7, 134.8, 133.1, 130.8, 130.7, 129.3, 128.4, 127.0, 126.4, and 123.3 ppm. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 180.9 | nih.gov |

| -CH₃ | 21.3 | nih.gov |

| Aromatic/Vinyl Carbons | 153.1, 138.2, 136.7, 134.8, 133.1, 130.8, 130.7, 129.3, 128.4, 127.0, 126.4, 123.3 | nih.gov |

Proton NMR (¹H NMR) Analysis

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula. For the related compound 6-methyl-2-phenyl-4H-thiochromen-4-one, HRMS analysis using electrospray ionization (ESI) determined the protonated molecule [M+H]⁺ to have a mass-to-charge ratio (m/z) of 253.0688. nih.gov This experimental value is in close agreement with the calculated value of 253.0682 for the molecular formula C₁₆H₁₃OS⁺, confirming the elemental composition of the derivative. nih.gov

| Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 253.0682 | 253.0688 | C₁₆H₁₃OS⁺ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In a study of a related compound, 6-chloro-3-[1-(6-chloro-2-methyl-4-oxothiochroman-3-yl)ethyl]-4H-thiochromen-4-one, the IR spectrum showed characteristic absorption bands at 1675 cm⁻¹ and 1610 cm⁻¹, which are indicative of α,β-unsaturated carbonyl (C=O) stretching and aromatic C=C stretching, respectively. psu.edu While this data is for a more complex derivative, it provides insight into the expected spectral regions for the key functional groups in the thiochromen-4-one core.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. While specific X-ray crystallographic data for this compound was not found in the provided search results, studies on analogous compounds highlight its utility. For instance, the crystal structure of 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one has been determined, revealing that the thiochromenone unit is essentially planar. researchgate.net Such analyses are crucial for understanding the solid-state conformation and intermolecular interactions of these types of compounds.

Computational Chemistry and Theoretical Investigations of 6 Methyl 4h Thiochromen 4 One and Analogues

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity.tandfonline.comscispace.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study thiochromenone derivatives to elucidate their electronic properties and reactivity. tandfonline.commdpi.comresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and predict electronic characteristics that correlate with biological activity. tandfonline.com

The Frontier Molecular Orbital (FMO) theory is crucial in predicting the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. researchgate.netirjweb.comajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability and reactivity. irjweb.comajchem-a.com

In studies of thiochromenone analogues, the HOMO-LUMO energy gap has been used to explain their bioactivity. irjweb.com A smaller energy gap suggests higher reactivity and a greater potential for intermolecular charge transfer, which can influence interactions with biological targets. irjweb.com For instance, DFT studies on thiochromenone-6-O-sulfamate analogs revealed that the HOMO orbital is often centered on the thiochromenone ring, highlighting its importance for hydrophobic interactions with receptor ligands. tandfonline.com In a series of spiropyrrolidines tethered with thiochroman-4-one (B147511) scaffolds, compounds with lower HOMO-LUMO energy gaps were found to be more reactive. mdpi.com This analysis of frontier orbitals provides valuable insights into how structural modifications can modulate the electronic properties and, consequently, the biological activity of these compounds. mdpi.comnih.gov

Table 1: HOMO-LUMO Energies and Reactivity Descriptors for Thiochromanone Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) |

|---|---|---|---|---|

| Spiropyrrolidine 4a | -6.477 | -0.818 | 5.659 | 2.8295 |

| Spiropyrrolidine 4b | -6.589 | -0.983 | 5.606 | 2.803 |

| Spiropyrrolidine 4c | -6.679 | -0.945 | 5.734 | 2.867 |

| Spiropyrrolidine 4d | -6.543 | -0.899 | 5.644 | 2.822 |

| Spiropyrrolidine 4e | -6.612 | -0.911 | 5.701 | 2.8505 |

| Spiropyrrolidine 4f | -6.598 | -0.887 | 5.711 | 2.8555 |

Data derived from a study on spiropyrrolidines tethered with thiochroman-4-one scaffolds. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.deresearchgate.net It visualizes the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.netwalisongo.ac.id These maps are color-coded, typically with red indicating negative potential (attractive to electrophiles) and blue indicating positive potential (attractive to nucleophiles). researchgate.netresearchgate.net

For thiochromenone derivatives, MEP analysis helps in predicting sites for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for ligand-receptor binding. rsc.org In a study of spiropyrrolidines linked to thiochromanone, MEP calculations were performed to explore their structural properties. mdpi.com Similarly, for benzylidene chromanones designed to inhibit the SARS-CoV-2 main protease, MEP analysis showed that increased electron density from electron-donating groups favored strong π-stacking interactions. rsc.org This information is vital for understanding how these molecules interact with their biological targets and for designing new derivatives with enhanced activity. uni-muenchen.dersc.org

HOMO-LUMO Energy Analysis

Molecular Docking Simulations for Ligand-Target Interactions.uni-muenchen.de

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govespublisher.com It is extensively used in drug design to simulate the interaction between a ligand (e.g., a thiochromenone derivative) and a protein target. researchgate.netnih.gov The goal is to identify the binding mode and estimate the binding affinity, often expressed as a binding energy score. tandfonline.comrsc.org

In the context of 6-methyl-4H-thiochromen-4-one analogues, docking studies have been instrumental in elucidating their mechanism of action. For example, in a study of 4-(thio)-chromenone 6-O-sulfamate analogs as steroid sulfatase (STS) inhibitors, molecular docking identified key interactions with amino acid residues in the enzyme's active site, such as ARG98, GLY100, and VAL101. tandfonline.comresearchgate.net The binding energies calculated from these simulations were found to correlate with the experimentally determined inhibitory activities. tandfonline.com For instance, compound 6a, a thiochromenone derivative, exhibited a high binding energy of -7.63 kcal/mol. tandfonline.com These studies have confirmed the importance of the thiochromenone nucleus and specific substitutions for effective binding and inhibition. tandfonline.comrsc.org

Table 2: Binding Energies of Thiochromenone Derivatives with Steroid Sulfatase

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 3j | -7.13 |

| 6a | -7.63 |

| 6b | -6.01 |

| 6c | -6.39 |

| 3l | -4.88 |

Data from a study on 4-(thio)-chromenone 6-O-sulfamate analogs. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling.uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.orgnih.govnih.gov QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their known activities. rsc.orgnih.gov

For thiochromenone derivatives, QSAR studies have been successfully employed to develop predictive models for their biological activities. In an investigation of 4-(thio)-chromenone 6-O-sulfamate analogs as STS inhibitors, a robust QSAR model was developed with a good correlation coefficient (R² = 0.834). tandfonline.comresearchgate.net This model revealed that the inhibition was significantly dependent on descriptors such as the sum of atom type E-state (SdssC), maximum E-states for strong hydrogen bond acceptors (maxHBa), and a basic group count descriptor (BCUTp-1h). tandfonline.comresearchgate.net The QSAR analysis highlighted that hydrophobic and electronic features of the thiochromenone nucleus are major contributors to STS inhibition. tandfonline.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead structures. frontiersin.orgnih.govresearchgate.net

In-Silico Approaches for Bioactivity Prediction and Mechanism Elucidation.irjweb.comresearchgate.net

In-silico methods encompass a wide range of computational techniques used to predict the biological activity and elucidate the mechanism of action of chemical compounds. nih.govrsc.org These approaches are integral to modern drug discovery, enabling the screening of large virtual libraries and the prioritization of compounds for synthesis and experimental testing. nih.gov

For thiochromenone derivatives, in-silico studies have provided significant insights into their potential as therapeutic agents. For example, the bioactivity of 4H-thiochromen-4-one 1,1-dioxide derivatives against parasites causing tropical diseases was investigated using a target-based drug design approach. nih.govnih.gov These studies suggested that the thiochromenone core can act as an allosteric modulator of trypanothione (B104310) reductase, a vital enzyme in these parasites. nih.govresearchgate.net The in-silico analysis, combined with experimental data, showed that these compounds could induce an increase in reactive oxygen species (ROS) levels, leading to parasite death. nih.gov Furthermore, pharmacokinetic predictions (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) are often part of in-silico evaluations, helping to assess the drug-likeness of the designed compounds. mdpi.comrsc.org

Biological Activities and Mechanistic Pathways of 6 Methyl 4h Thiochromen 4 One Derivatives

Antimicrobial Potential

The quest for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing challenge of drug-resistant pathogens. Thiochromen-4-one derivatives, including those with a methyl group at the 6-position, have shown promise in this regard, exhibiting activity against both bacteria and fungi.

Derivatives of 6-methyl-4H-thiochromen-4-one have been investigated for their efficacy against a range of bacterial species. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain thiochroman (B1618051) derivatives have demonstrated activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus pumilus (Gram-positive), and Salmonella typhi, Pseudomonas aeruginosa (Gram-negative). mdpi.com

The introduction of different functional groups to the core this compound structure can significantly influence the antibacterial potency and spectrum. A study on new thiochromanone derivatives with a carboxamide moiety revealed that compounds like 6-methyl-4-oxo-N-phenylthiochromane-2-carboxamide and 6-methyl-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide displayed antibacterial activities. mdpi.com Further modifications, such as the synthesis of spiropyrrolidines tethered with a thiochroman-4-one (B147511) scaffold, have yielded compounds with interesting antibacterial potential. mdpi.com For example, some of these derivatives showed higher activity against Bacillus subtilis and Staphylococcus epidermidis than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com

In a study focused on plant pathogenic bacteria, a derivative, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, was found to be highly active against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). researchgate.net Another compound, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide, also demonstrated notable antibacterial activity. researchgate.net These findings highlight the versatility of the thiochromen-4-one scaffold in developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Bacteria | Activity/Observation | Reference(s) |

|---|---|---|---|

| Thiochroman derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus pumilus, Salmonella typhi, Pseudomonas aeruginosa | Exhibited antimicrobial activities. | mdpi.com |

| 6-Methyl-4-oxo-N-phenylthiochromane-2-carboxamide | Not specified | Showed antibacterial activity. | mdpi.com |

| 6-Methyl-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide | Not specified | Showed antibacterial activity. | mdpi.com |

| Spiropyrrolidines with thiochroman-4-one | Bacillus subtilis, Staphylococcus epidermidis | Higher activity than amoxicillin and ampicillin. | mdpi.com |

| 6-Chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Highly active with low EC50 values. | researchgate.net |

| 6-Methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Good antibacterial activity. | researchgate.net |

In addition to their antibacterial properties, this compound derivatives have demonstrated significant antifungal potential. Various studies have explored their efficacy against a range of fungal pathogens, including those affecting plants and humans.

One study reported that 6-methylthiochroman-4-one (B1293643) displayed a high inhibition rate against the phytopathogenic fungus Botrytis cinerea at certain concentrations. mdpi.com Another derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, showed better in vitro antifungal activity against B. cinerea than the commercial fungicide Carbendazim (B180503). researchgate.net

Furthermore, a series of novel 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives were synthesized and evaluated for their antifungal activity. jst.go.jp Several of these compounds exhibited good activity against Candida albicans and Cryptococcus neoformans. jst.go.jp Specifically, one derivative showed potent inhibition of both fungal species at a low concentration. jst.go.jp

The structural modifications of the thiochromanone core have been shown to be crucial for antifungal efficacy. For instance, the introduction of an indole (B1671886) skeleton into the thiochromanone structure has been a successful strategy in developing promising antifungal leads. jst.go.jp

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Fungi | Activity/Observation | Reference(s) |

|---|---|---|---|

| 6-Methylthiochroman-4-one | Botrytis cinerea | 96–100% inhibition at 100–250 μg/mL. | mdpi.com |

| 2-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | Better inhibition rate (79%) than Carbendazim. | researchgate.net |

| 6-Alkyl-indolo[3,2-c]-2H-thiochroman derivatives | Candida albicans, Cryptococcus neoformans | Good antifungal activity observed for several derivatives. | jst.go.jp |

| 6-Methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | Better inhibition rate (69%) than carbendazim. | researchgate.net |

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation, but several potential pathways have been proposed. The structural similarity to flavones, which are known to have multiple biological targets, suggests that these thio-analogs may also act on various cellular processes.

One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For example, some studies have investigated the interaction of thiochromanone derivatives with enzymes like N-myristoyltransferase in Candida albicans, which is crucial for fungal viability. jst.go.jp Molecular docking studies have suggested that these compounds can bind to the active site of such enzymes, leading to their inhibition. jst.go.jp

Another potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the thiochromen-4-one core, which can be further enhanced by specific substitutions, may allow these compounds to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death.

Furthermore, some derivatives are thought to induce oxidative stress within the microbial cells. This could occur through the generation of reactive oxygen species (ROS) or the inhibition of enzymes involved in redox homeostasis, such as glutathione (B108866) reductase. acs.org An imbalance in the cellular redox state can lead to damage to vital biomolecules like DNA, proteins, and lipids, ultimately resulting in microbial death.

Antifungal Activity

Antiparasitic Efficacy

Parasitic diseases, such as leishmaniasis and malaria, continue to pose a significant global health burden. The development of new and effective antiparasitic drugs is a priority, and this compound derivatives have shown considerable promise in this area.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Several studies have highlighted the potential of this compound derivatives as antileishmanial agents. The derivatization of the thiochroman-4-one core has been shown to significantly enhance its activity against Leishmania parasites.

In one study, the introduction of acyl hydrazone moieties to thiochroman-4-ones led to a notable increase in antileishmanial activity against the intracellular amastigote form of Leishmania panamensis. mdpi.com Another study reported that thiochromones bearing a vinyl sulfone moiety displayed high antileishmanial activity with low cytotoxicity. nih.govresearchgate.net

Structure-activity relationship studies have indicated that substitutions at various positions of the thiochroman-4-one ring can influence the antileishmanial potency. For instance, the presence of a fluorine atom at the C-6 position was found to increase the leishmanicidal activity. nih.gov Furthermore, research on 1,1-dioxo-2-aryl-4H-thiochromen-4-one scaffolds demonstrated good antileishmanial activity. nih.gov

Table 3: Antileishmanial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Parasite | Activity/Observation | Reference(s) |

|---|---|---|---|

| Acyl hydrazone derivatives of thiochroman-4-ones | Leishmania panamensis (amastigotes) | Significantly enhanced antileishmanial activity. | mdpi.com |

| Thiochromones with vinyl sulfone moiety | Leishmania panamensis (amastigotes) | High antileishmanial activity (EC50 < 10 μM) and low cytotoxicity. | nih.govresearchgate.net |

| 6-Fluoro-thiochroman-4-one derivatives | Leishmania panamensis | Increased leishmanicidal activity compared to non-fluorinated analog. | nih.gov |

| 1,1-Dioxo-2-aryl-4H-thiochromen-4-one scaffolds | Not specified | Good antileishmanial activity (below 10 µM). | nih.gov |

| 2,2,6-Trimethylthiochromanone derivatives | Leishmania | Phenylalkenyl and haloalkyl amides showed potent activity (IC50 7.2-10.5 µM). | rcsi.com |

Malaria, caused by Plasmodium parasites, remains a major cause of morbidity and mortality worldwide. The search for new antimalarial drugs is crucial to combat the spread of drug-resistant strains. Derivatives of 4H-thiochromen-4-one have been identified as a new class of compounds with potential antimalarial activity. acs.org

Research has shown that the isosteric replacement of a carbonyl group with a sulfone group in certain compounds can lead to high bioactivity against tropical disease parasites, including Plasmodium. nih.gov This suggests that the 4H-thiochromen-4-one 1,1-dioxide core is a promising scaffold for the development of new antimalarial agents. nih.gov

The proposed mechanism of action for some of these derivatives involves the inhibition of key parasite enzymes, such as glutathione reductase, which is essential for the parasite's defense against oxidative stress. acs.org By targeting such vital enzymes, these compounds can disrupt the parasite's life cycle and lead to its elimination. The development of quinolone-3-diarylethers, which share structural similarities with thiochromenones, has also shown promise in antimalarial drug discovery. google.be

Further optimization of the this compound scaffold through structure-activity and structure-property relationship studies is an active area of research aimed at developing potent and orally bioavailable antimalarial drugs. google.com

Antitrypanosomal Activity

Derivatives of this compound have demonstrated notable activity against trypanosomal parasites, which are responsible for neglected tropical diseases like Chagas' disease and Human African Trypanosomiasis. mdpi.com Research into 4H-thiochromen-4-one 1,1-dioxide derivatives, which share a core structure, has shown their potential in combating these diseases. nih.govsciprofiles.com Specifically, these compounds have been evaluated for their efficacy against various species of Trypanosoma and Leishmania. mdpi.com

The mechanism of action for some of these derivatives is believed to involve the generation of reactive oxygen species (ROS), which disrupts the parasite's cellular homeostasis. nih.govsciprofiles.com For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, which are related structures, are thought to act as prodrugs. mdpi.com Their sulfide (B99878), sulfoxide (B87167), and sulfone forms are less toxic to mammalian cells while retaining their anti-trypanosomal potency against Trypanosoma brucei brucei and Trypanosoma cruzi. mdpi.com The anti-trypanosomal activity of sulfoxide derivatives, in particular, was found to be restored to potent levels compared to their parent sulfides. mdpi.com

Inhibition of Parasitic Enzymes (e.g., Trypanothione (B104310) Reductase, Cysteine Proteases)

A key strategy in the development of antiparasitic drugs is the targeting of enzymes essential for the parasite's survival, such as trypanothione reductase and cysteine proteases. nih.govsciprofiles.commdpi.com Trypanothione reductase is a crucial enzyme for regulating oxidative stress in parasites of the Trypanosomatidae family. nih.govsciprofiles.comdergipark.org.tr Studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have identified them as allosteric modulators of this enzyme. nih.govsciprofiles.com These compounds can interact with key amino acid residues in the binding pocket of trypanothione reductase, leading to its inhibition. nih.govsciprofiles.com

Cysteine proteases are also vital for various physiological processes in parasites, making them attractive drug targets. mdpi.comnih.gov Thiochroman-4-one derivatives, including thiosemicarbazones, have been identified as potent inhibitors of cysteine proteases like cathepsin L. mdpi.com While the direct antileishmanial activity of some of these specific derivatives has not been fully reported, their known inhibitory effect on crucial parasitic enzymes suggests their potential as antiparasitic agents. mdpi.com The inhibition of these enzymes disrupts the parasite's ability to manage oxidative stress and perform essential functions, ultimately leading to its death.

Modulatory Effects on Cellular Homeostasis (e.g., Reactive Oxygen Species Levels, Mitochondrial Perturbation)

Derivatives of 4H-thiochromen-4-one have been shown to exert significant modulatory effects on the cellular homeostasis of parasites, primarily through the elevation of reactive oxygen species (ROS) levels and the induction of mitochondrial perturbation. nih.govsciprofiles.com The analysis of parasites treated with isosteric compounds of 4H-thiochromen-4-one 1,1-dioxide revealed a significant increase in ROS levels. nih.govsciprofiles.com This disruption of the parasite's redox balance is a key mechanism of their antiparasitic action.

The increased ROS levels are directly linked to strong mitochondrial perturbation. nih.govsciprofiles.com This mitochondrial dysfunction further contributes to the cellular homeostatic imbalance, ultimately leading to the death of the parasite. nih.govsciprofiles.com This mechanism has been confirmed to be effective in disrupting this critical metabolic pathway in parasites. nih.govsciprofiles.com

Antiviral Activity and Target Modulation

While the primary focus of research on thiochromenone derivatives has been on their antiparasitic and anticancer activities, there is also evidence suggesting their potential as antiviral agents. acs.orgnih.gov The core thiochromene scaffold is recognized for a wide range of biological activities, including antiviral properties. acs.org For instance, certain thiochroman-4-one derivatives have been reported to inhibit the HIV-1 integrase enzyme. nih.gov

The development of new antiviral therapeutics is crucial due to the emergence of drug-resistant viral strains. nih.gov Studies on structurally related compounds have shown that specific chemical features are crucial for their antiviral action. nih.gov For example, in one study, two hydroxyl groups and a double bond were found to be essential for the antiviral activity of a particular compound and its derivatives. nih.gov Some of these derivatives were found to act early in the viral infection cycle by inhibiting viral mRNA synthesis. nih.gov This highlights the potential for synthetic derivatives of thiochromenones to be developed as novel antiviral drugs. nih.gov

Antineoplastic Investigations

Derivatives of this compound have been the subject of numerous studies for their potential as anticancer agents, demonstrating significant inhibitory effects on the proliferation of various cancer cell lines. scirp.orgnih.govnih.gov For instance, certain 3-arylidenechroman-4-one and 3-arylidenethiochroman-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of sixty human tumor cell lines. nih.gov

One particular thiochromen-4-one derivative exhibited pronounced inhibitory activity across multiple cell lines, with IC50 values of 6.93 μM for MGC-803, 5.01 μM for T-24, 25.20 μM for NCI-H460, 5.26 μM for HepG2, 9.58 μM for Hep-3B, and 7.34 μM for SMMC-7721. nih.gov Furthermore, some thiochroman-4-one derivatives have shown selective cytotoxicity with EC50 values below 10 μM against various human cancer cell lines. The broad-spectrum antitumor activity of these compounds underscores their potential in the development of new cancer therapies. scirp.org

Induction of Apoptosis Pathways

In addition to inhibiting cell proliferation, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govareeo.ac.ir Mechanistic studies have revealed that these compounds can trigger apoptosis through various pathways.

One key mechanism involves the generation of intracellular reactive oxygen species (ROS) in a dose-dependent manner. nih.gov This increase in ROS levels can lead to cell cycle arrest at the G2/M phase and subsequently initiate apoptosis. nih.gov Thiochroman-4-one derivatives have also been found to induce apoptosis through mitochondrial dysfunction. The induction of apoptosis is a critical component of the antitumor effects of many chemotherapeutic agents, and the ability of these thiochromenone derivatives to activate apoptotic pathways makes them promising candidates for further investigation in cancer treatment. areeo.ac.ir

Other Pharmacological Explorations

Neuroprotective Effects

The neuroprotective potential of the broader thiochromene and thiochroman scaffold has been an area of scientific inquiry. While direct studies focusing specifically on this compound derivatives are not extensively detailed in available research, related structures have shown promise. For instance, compounds featuring a vinyl sulfone moiety attached to a thiochroman-4-one core have been noted for a range of biological activities, including neuroprotective effects. nih.gov

Further investigation into more complex thiochromene structures has yielded specific data. One such derivative, 2-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide, was evaluated for its neuroprotective capabilities. This compound demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative conditions like Alzheimer's disease. grafiati.com In vivo studies on Alzheimer's disease models further supported the neuroprotective potential of this compound. grafiati.com

| Compound Name | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 2-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide | AChE / BChE | 0.638 ± 0.001 µM / 1.31 ± 0.01 µM | grafiati.com |

Enzyme Inhibition Beyond Microbial Targets (e.g., Steroid Sulfatase)

Derivatives of the thiochromen-4-one scaffold have been identified as potent inhibitors of human steroid sulfatase (STS), an enzyme that has become a significant target for therapies aimed at hormone-dependent disorders. scirp.org Research efforts led to the design and synthesis of nonsteroidal inhibitors based on a chromen-4-one sulfamate (B1201201) structure. acs.org

Within this class, thiochromen-4-one derivatives proved to be particularly effective. High potency was achieved when a sulfamate group was placed at the 6-position and a bulky side chain was attached at the 2-position. acs.org These compounds were found to be irreversible inhibitors of STS. acs.org The most powerful inhibitor identified in this class is 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate, which demonstrated significantly greater potency than the benchmark inhibitor, estrone (B1671321) sulfamate. acs.org

| Compound Name | Target Enzyme | Key Features | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate | Human Steroid Sulfatase (STS) | Identified as the most potent STS inhibitor in its class; approximately 170-fold more potent than estrone sulfamate. | Irreversible | acs.org |

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of thiochromene derivatives have been explored through the synthesis of novel compounds. Although research specifically on 6-methyl derivatives is limited, studies on isomeric structures, such as those derived from 2-methyl-4-oxo-4H-thiochromene, have provided valuable insights. A series of 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)-2-arylpyrazolidine-3,5-dione derivatives were synthesized and evaluated for these activities. ijprjournal.org

The anti-inflammatory potential was assessed in vivo using the carrageenan-induced paw edema model, with several compounds showing noteworthy activity when compared to the standard drug indomethacin. ijprjournal.org The analgesic effects of these same compounds were determined using the acetic acid-induced writhing method, with diclofenac (B195802) serving as the reference standard. ijprjournal.org Certain derivatives exhibited considerable anti-inflammatory and analgesic properties. ijprjournal.orgijpsr.com For example, compounds with specific substitutions on the aryl ring of the pyrazolidinedione moiety showed remarkable activity. ijprjournal.org

| Compound Series | Core Structure | Tested Activities | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolidinedione substituted thiochromenes (Compounds 20-35) | 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)-2-arylpyrazolidine-3,5-dione | Anti-inflammatory (carrageenan-induced paw edema) & Analgesic (acetic acid-induced writhing) | Several compounds (e.g., 23, 25, 27, 29, 31, 33, 35) showed significant anti-inflammatory effects. Analgesic potential was also confirmed. | ijprjournal.org |

| Pyrazolidine-3,5-dione derivatives (5a-5j) | 1-(aryl)-2-(2-methyl-4-oxo-4H-thiochromene-8-carbonyl)pyrazolidine-3,5-dione | Anti-inflammatory & Analgesic | Derivatives were synthesized and screened, with some showing good activity profiles. | ijpsr.com |

Structure Activity Relationship Sar Studies for 6 Methyl 4h Thiochromen 4 One Analogues

Impact of Substituent Effects on Biological Activityrsc.orguni-halle.de

The biological profile of the 6-methyl-4H-thiochromen-4-one scaffold is significantly influenced by the nature and position of various substituents. Modifications to the aromatic ring and the core thiochromenone structure have been shown to modulate activity, a key aspect of drug design and development. rsc.orgresearchgate.net

Aromatic Ring Substitutions (e.g., Methyl, Methoxy (B1213986), Halogen, Nitro, Trifluoromethyl)rsc.orgnih.govnih.govnih.gov

The introduction of different functional groups onto the aromatic ring of the thiochromenone core can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. libretexts.org

Methyl and Methoxy Groups: The presence of electron-donating groups like methyl and methoxy can influence the reactivity and binding affinity of the compounds. For instance, derivatives such as 6-Methyl-2-phenyl-4H-thiochromen-4-one and 6-Methoxy-2-phenyl-4H-thiochromen-4-one have been synthesized to explore their potential activities. nih.gov Similarly, the synthesis of 2-amino-4-(4-methylphenyl)-6-methyl-4H-thiochromeno-3-carbonitrile-1,1-dioxide and its methoxy analogue highlights the continued interest in these substitutions for developing novel bioactive agents. scirp.org

Halogens: Halogenation of the thiochromenone scaffold is a common strategy to enhance biological activity. Studies have shown that introducing a chlorine atom at the 6-position can improve antibacterial properties. nih.gov Furthermore, fluorine substitution at the C-6 position has been found to increase leishmanicidal activity. nih.gov The synthesis of compounds like 6-Fluoro-2-(4-(trifluoromethyl)-phenyl)thiochroman-4-one further underscores the role of halogens in modulating bioactivity. nih.gov

Nitro and Trifluoromethyl Groups: Electron-withdrawing groups such as nitro (–NO₂) and trifluoromethyl (–CF₃) significantly impact the electronic nature of the aromatic ring, which can lead to enhanced biological effects. libretexts.org The synthesis of 6-Nitro-4H-thiochromen-4-one and derivatives like 8-Nitro-2-phenyl-6-(trifluoromethyl)-4H-thiochromen-4-one demonstrates the exploration of these substitutions. nih.govnih.gov These groups are known to affect the reactivity and metabolic stability of the parent compound. libretexts.org

The following table summarizes the biological activities observed for various substitutions on the thiochromenone ring.

| Compound/Derivative | Substituent(s) | Position(s) | Observed Biological Activity | Reference |

| Thiochromanone Analogue | Chlorine | 6 | Enhanced antibacterial activity | nih.gov |

| Thiochroman-4-one (B147511) Analogue | Fluorine | 6 | Increased leishmanicidal activity | nih.gov |

| 6-Nitro-4H-thiochromen-4-one | Nitro | 6 | Synthesized for bioactivity screening | nih.gov |

| 8-Nitro-2-phenyl-6-(trifluoromethyl)-4H-thiochromen-4-one | Nitro, Trifluoromethyl | 8, 6 | Synthesized for pharmaceutical research | nih.gov |

| 2-amino-4-(4-chlorophenyl)-6-methyl-4H-thiochromeno-3-carbonitrile | Chlorine, Methyl | 4-(phenyl), 6 | Synthesized for anticancer/antibacterial screening | scirp.org |

| 2-amino-4-(4-methoxyphenyl)-6-methyl-4H-thiochromeno-3-carbonitrile-1,1-dioxide | Methoxy, Methyl | 4-(phenyl), 6 | Synthesized for anticancer/antibacterial screening | scirp.org |

Modifications at the Thiochromenone Scaffold (e.g., Vinyl Sulfone Moiety, Oxidation State of Sulfur)rsc.orgnih.gov

Structural alterations to the thiochromenone nucleus itself, particularly involving the sulfur atom and adjacent positions, are crucial for tuning biological activity.

Oxidation State of Sulfur: The oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone (S,S-dioxide) is a key modification. acs.org While the introduction of a sulfone group alone did not consistently improve antileishmanial activity, the 4H-thiochromen-4-one 1,1-dioxide core has been shown to affect the cell viability of parasites by accumulating reactive oxygen species. nih.govnih.gov This suggests that sulfur oxidation can be a critical factor in enhancing bioactivity. rsc.orgresearchgate.net Biotransformation studies have successfully produced various stereoisomers of thiochroman-4-ol (B1596091) 1-oxides and 1,1-dioxides, highlighting the feasibility of accessing these oxidized derivatives. nih.gov

Vinyl Sulfone Moiety: A significant breakthrough in enhancing bioactivity was achieved by introducing a vinyl sulfone moiety. Research demonstrated that thiochromene derivatives bearing a vinyl sulfone group exhibited potent antileishmanial activity with high selectivity indices and low cytotoxicity. nih.gov The conversion of sulfones into their corresponding vinyl sulfones led to a marked increase in activity, identifying this moiety as a critical pharmacophoric element for this specific biological target. nih.gov

The table below details the impact of scaffold modifications on antileishmanial activity.

| Scaffold Modification | Specific Moiety | Effect on Antileishmanial Activity | Reference |

| Dehydrogenation & Oxidation | Vinyl Sulfone | High activity, low cytotoxicity, high selectivity | nih.gov |

| Oxidation | Sulfone | Did not improve activity alone | nih.gov |

| Dehydrogenation | C2-C3 double bond | Did not improve activity alone | nih.gov |

Stereochemical Influence on Bioactivitynih.gov

The three-dimensional arrangement of atoms within a molecule can have a profound effect on its biological activity. In the context of thiochromenone analogues, stereochemistry plays a vital role, particularly when chiral centers are introduced, for instance, through the oxidation of the sulfur atom.

Fungal biotransformation of thiochroman (B1618051) derivatives has been employed to produce various stereoisomers, including syn- and anti-diastereomers of sulfoxides. nih.gov For example, the biotransformation of (±)-thiochroman-4-ol yielded distinct stereoisomers such as syn-(1R,4S)-(–)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. nih.gov The ability to isolate and characterize specific enantiomers and diastereomers, such as (R)-(–)-thiochroman-4-one 1-oxide, is crucial for evaluating the biological activity of individual stereoisomers. nih.gov This stereochemical differentiation is essential because different isomers can exhibit varied binding affinities for their biological targets, leading to differences in potency and efficacy. The controlled synthesis of specific diastereoisomers, such as in the case of spiropyrrolidines, further highlights the importance of stereochemical control in developing bioactive compounds. mdpi.com

Pharmacophore Development and Lead Optimization Strategiesnih.govresearchgate.net

Pharmacophore modeling and lead optimization are essential processes in drug discovery that build upon SAR data to design more effective drug candidates. nih.govunivie.ac.at A pharmacophore represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. univie.ac.at

For thiochromenone derivatives, the core scaffold itself is considered a "privileged scaffold" due to its ability to serve as a framework for developing a wide range of biologically active compounds. nih.govresearchgate.net Lead optimization strategies involve systematically modifying a lead compound to improve its activity, selectivity, and pharmacokinetic properties.

An example of this process is the development of antileishmanial agents from the thiochroman-4-one core. Initial modifications involving simple substitutions on the phenyl ring and the creation of a double bond or a sulfone did not significantly enhance activity. nih.gov However, these SAR studies guided the subsequent synthesis of vinyl sulfone derivatives, which proved to be highly potent and selective, thus representing a successful lead optimization effort. nih.gov This iterative process of synthesis and biological testing is central to refining the pharmacophore model and developing compounds with improved therapeutic potential. rsc.org

Advanced Applications and Future Research Directions

Applications in Medicinal Chemistry and Drug Discovery

The 6-methyl-4H-thiochromen-4-one core is a versatile scaffold for the design of new therapeutic agents, with research demonstrating its potential across a wide spectrum of diseases, including cancer, parasitic infections, and bacterial diseases.

Anticancer Activity: Derivatives of the thiochromanone skeleton have shown significant anticancer activity. nih.gov A study focused on the synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives found that compounds featuring the thiochromanone structure exhibited notable anticancer properties when tested against a panel of sixty human tumor cell lines by the National Cancer Institute (NCI). nih.gov Furthermore, a highly efficient multi-component reaction has been developed to produce 6-methyl-4H-thiochromene derivatives, such as pyrimidine (B1678525) nucleoside hybrids. researchgate.netlookchem.com Certain compounds from this series, namely 9a, 9b, and 9c, demonstrated broad-spectrum antitumor activity across nine different tumor subpanels. researchgate.netlookchem.com

Antiparasitic and Antimicrobial Activity: The thiochromenone structure has proven to be a valuable template for developing drugs against tropical diseases. ua.es The bioisosteric replacement of a carbonyl group with a sulfone group in related structures led to 4H-thiochromen-4-one 1,1-dioxide derivatives with high bioactivity and selectivity against parasites like Leishmania panamensis. ua.es These compounds are believed to act by disrupting the parasite's oxidative stress regulation, leading to cell death. ua.es Specifically, derivatives bearing a vinyl sulfone moiety have displayed the highest antileishmanial activity, with some showing an index of selectivity over 100. rsc.orgthieme-connect.com

In the realm of antibacterial research, a novel class of antibiotics based on a 2-alkyl-3-hydroxythiochromen-4-one scaffold was developed by exploiting the structure of the Pseudomonas aeruginosa quorum sensing signal (PQS). acs.orgresearchgate.net These synthetic analogues exhibit highly potent and exceptionally species-selective bactericidal activity against the human pathogen Moraxella catarrhalis, targeting its primary energy metabolism and causing a rapid depletion of the cellular ATP pool. acs.orgresearchgate.net Other research has confirmed the antimicrobial potential of derivatives like 6-methylthiochroman-4-one (B1293643) against various bacterial and fungal strains. nih.gov

| Derivative Class | Substitution | Reported Activity | Reference |

|---|---|---|---|

| Thiochromeno[2,3-d]pyrimidine N-Nucleosides | Fused pyrimidine ring | Broad-spectrum antitumor activity | researchgate.netlookchem.com |

| 4H-Thiochromen-4-one 1,1-dioxides | Oxidized sulfur (sulfone) | Antiparasitic (Leishmania, Plasmodium, Trypanosoma) | ua.es |

| 2-Alkyl-3-hydroxythiochromen-4-ones | Alkyl at C2, hydroxyl at C3 | Species-selective antibacterial (Moraxella catarrhalis) | acs.orgresearchgate.net |

| Thiochromones with vinyl sulfone moiety | Vinyl sulfone group | High antileishmanial activity | rsc.orgthieme-connect.com |

Potential in Agrochemical Development

The biological activity of the this compound scaffold extends to the agricultural sector, where its derivatives have shown promise as potent antifungal and antibacterial agents for crop protection.

Research has demonstrated that derivatives of thiochroman-4-one (B147511) are effective against significant plant pathogens. rsc.org For instance, the compound 6-methylthiochroman-4-one was found to achieve 96–100% inhibition of the phytopathogenic fungus Botrytis cinerea, a widespread fungus that causes grey mold on a variety of crops. nih.gov

Further synthetic modifications have led to even more potent agrochemicals. A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties were synthesized and evaluated for their bioactivity. rsc.org Within this series, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (compound 5m) showed a 69% inhibition rate against Botrytis cinerea, outperforming the commercial fungicide carbendazim (B180503) under the same conditions. rsc.org Other compounds in the series displayed excellent antibacterial activity against crop pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker. rsc.org

| Derivative | Target Pathogen | Activity Type | Reference |

|---|---|---|---|

| 6-methylthiochroman-4-one | Botrytis cinerea | Antifungal | nih.gov |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | Antifungal | rsc.org |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | rsc.org |

Role in Material Science Applications

While extensively studied for biological activity, the unique chemical and photophysical properties of the thiochromenone core are now being recognized for their potential in material science. The inherent characteristics of this sulfur-containing heterocycle make it a candidate for developing advanced materials with applications in optics and electronics.

The photophysical properties of thiochromenes are a key area of interest, suggesting their utility in the development of laser dyes, organic light-emitting diodes (OLEDs), and fluorescent probes. researchgate.net Specific applications that have been realized with thiochromenone derivatives include:

Fluorescent Probes: A trisubstituted thiochromenone has been successfully developed as a fluorescent probe for the sensitive and selective detection of hypochlorous acid, a reactive oxygen species with significant biological relevance.

Photolabile Protecting Groups: The oxidized derivatives, thiochromone (B8434766) S,S-dioxides, have been engineered as efficient photolabile protecting groups. researchgate.net These "cages" can be used to protect functional groups like phosphates and can be removed with light, allowing for precise spatial and temporal control over the release of biologically active molecules. researchgate.net

Dyes and Optical Materials: The reactivity of the thiochromenone ring system has been harnessed to create photochromic dyes. researchgate.net For example, 3-formylthiochromone can be condensed with various salts to produce dyes that change properties upon irradiation with visible light. researchgate.net This opens possibilities for applications in optical information recording and sensing technologies.

Although specific material science applications for this compound itself are not yet widely reported, the successful use of the broader thiochromenone family in these areas highlights a promising field for future investigation.

Emerging Research Areas for Thiochromenone Chemistry

The chemistry of thiochromenones is a dynamic field, with new research continually expanding its synthetic accessibility and application scope. Several key areas are emerging as particularly promising for future development.

Advanced Synthetic Methodologies: There is a significant focus on developing more efficient, sustainable, and versatile methods for synthesizing the thiochromenone core. Recent breakthroughs include:

Catalytic Cyclizations: Novel rhodium-catalyzed [3+2+1] cycloaddition and carbonylative annulation reactions have been developed for the direct and effective preparation of thiochromenones from simple substrates like aromatic sulfides and alkynes. lookchem.comacs.org Nickel-catalyzed one-pot carbonylative syntheses are also expanding the toolkit for creating diverse 2,3-disubstituted thiochromenones. researchgate.net

Visible-Light-Mediated Reactions: Green chemistry approaches using visible light to trigger radical annulation of ortho-thioaryl ynones are providing new pathways to construct these heterocycles under mild conditions. rsc.org

Domino and Multi-Component Reactions: Sustainable one-pot, multi-component domino strategies are being used for the regioselective synthesis of related structures like tetrahydrothiochromen-5-ones, demonstrating the potential for atom- and step-economical processes. rsc.org

Novel Therapeutic Strategies: Beyond discovering new bioactive compounds, emerging research is focused on more sophisticated therapeutic concepts:

Target-Based Drug Design: Researchers are moving towards rational drug design by identifying specific molecular targets. The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a special allosteric modulator of trypanothione (B104310) reductase, a vital enzyme in tropical disease parasites. ua.es This opens the door to designing highly selective inhibitors that disrupt key parasite metabolic pathways. ua.es

Precision Antibiotics: The development of thiochromenone-based antibiotics with unprecedented species selectivity represents a major advance. acs.orgresearchgate.net This strategy could lead to customized drugs that target specific pathogens without harming the beneficial microbiome, offering a powerful tool against antibiotic-resistant infections. researchgate.net

These emerging areas underscore the enduring relevance of the thiochromenone scaffold and point toward a future where its derivatives play even more significant roles in medicine, agriculture, and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.